molecular formula C9H10N4O2 B1499849 Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1083196-34-2

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1499849
CAS No.: 1083196-34-2
M. Wt: 206.2 g/mol
InChI Key: FUSHTASYYQSBAS-UHFFFAOYSA-N
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Description

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound features a pyrazole ring fused to a pyrimidine ring, with an amino group at the 6-position and an ethyl ester group at the 3-position

Synthetic Routes and Reaction Conditions:

  • Stepwise Synthesis: One common method involves the stepwise synthesis of 2,6-difunctionalized derivatives via site-selective cross-coupling reactions[_{{{CITATION{{{1{Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a ...](https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01760a). This process typically starts with 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate, which undergoes regio-controlled Sonogashira-type coupling with terminal alkynes[{{{CITATION{{{_1{Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo1,5-a ....

  • Industrial Production Methods: Industrial production often employs efficient synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound, often with altered functional groups.

  • Substitution Products: Derivatives with different substituents at specific positions on the ring.

Biochemical Analysis

Biochemical Properties

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with tropomyosin receptor kinases (Trks), which are transmembrane receptor tyrosine kinases involved in cellular signaling pathways . The compound acts as an inhibitor of these kinases, thereby modulating signal transduction processes. Additionally, this compound has been shown to interact with other proteins involved in cell proliferation and apoptosis, highlighting its potential as an anticancer agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the activity of tropomyosin receptor kinases, leading to altered cell signaling and reduced cell proliferation . Furthermore, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of tropomyosin receptor kinases, thereby inhibiting their kinase activity and preventing downstream signaling . This inhibition leads to changes in gene expression and cellular responses, ultimately affecting cell proliferation and survival. Additionally, this compound may interact with other enzymes and proteins, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been found to be relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria, further modulating its biological effects.

Scientific Research Applications

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is compared with other similar compounds, such as:

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and functional groups.

  • Heterocyclic pyrimidines: Other heterocyclic pyrimidines may have different ring structures or functional groups, leading to distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHTASYYQSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669929
Record name Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083196-34-2
Record name Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 5
Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 6
Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

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